Stereochemical Identity: Quantifying the Difference from the (E)-Isomer via NMR and Physical Properties
The Z-configuration of (Z)-3-methylpent-2-enoic acid (CAS 3675-21-6) is definitively distinguished from its E-isomer (CAS 19866-50-3) by key physical and spectroscopic properties. The Z-isomer exhibits a melting point of 12 °C and a refractive index of 1.4650 , whereas the E-isomer typically does not have a reported melting point in the same range, often being a liquid at similar temperatures . The InChI keys for the Z-isomer (InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4-) and the E-isomer (b5-4+) differ in the double bond stereochemistry descriptor, providing an unambiguous identifier for procurement and quality control [1]. The predicted 1H NMR spectra for the E-isomer are available, allowing for differentiation from the Z-isomer [2]. This stereochemical difference is not cosmetic; it dictates the compound's utility in stereospecific reactions.
| Evidence Dimension | Physical Properties and Spectroscopic Identifiers |
|---|---|
| Target Compound Data | Melting Point: 12 °C; Refractive Index: 1.4650; InChI Key with /b5-4- (Z) |
| Comparator Or Baseline | (E)-3-methylpent-2-enoic acid (CAS 19866-50-3): Melting Point not available; InChI Key with /b5-4+ (E); Predicted NMR data available. |
| Quantified Difference | Z-isomer has a defined melting point of 12 °C; the E-isomer does not. The InChI stereochemistry descriptor is /b5-4- for Z vs. /b5-4+ for E. |
| Conditions | Standard laboratory conditions; data sourced from chemical databases and literature. |
Why This Matters
Accurate stereochemical identity is paramount for reproducible stereoselective synthesis; using the wrong isomer leads to a different diastereomeric or enantiomeric outcome, invalidating the experiment.
- [1] PubChem. (E)-3-Methylpent-2-enoic acid. Compound Summary for CID 5282659. View Source
- [2] NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) for (2e)-3-methylpent-2-enoic acid (NP0243842). View Source
